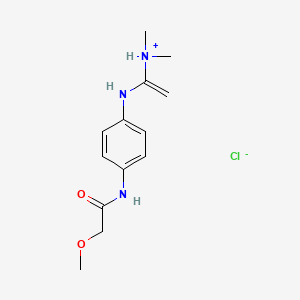
Amidantel hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amidantel hydrochloride is a new aminophenylamidine with an interesting anthelminthic spectrum. In rodents the compound is active against nematodes, filariae and cestodes. Of special interest is the high efficacy in dogs against hookworms and large roundworms. Amidantel was well tolerated by all animals tested and did not show teratogenic effects.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Chemical Synthesis
Amidantel hydrochloride has been explored for its potential in catalytic applications, particularly in the field of organic synthesis. A study by Li et al. (2019) demonstrated the use of hydroxylamine hydrochloride, a related compound, in palladium-catalyzed hydroaminocarbonylation of alkenes. This process is significant in pharmaceuticals and agrochemicals production, showcasing a potential application area for amidantel hydrochloride (Li, Wang, Zou, & Huang, 2019).
Another relevant study by Ghosh et al. (2012) discussed the copper-catalyzed oxidative amidation of aldehydes with amine salts, including amine hydrochloride salts, which could potentially include amidantel hydrochloride. This method allows for the synthesis of primary, secondary, and tertiary amides, essential in various pharmaceuticals, including the antiarrhythmic drug N-acetylprocainamide (Ghosh et al., 2012).
Biomedical and Pharmaceutical Applications
Zhu et al. (2001) investigated the use of 6-carboxycellulose as a prodrug carrier for amine drugs, with Phenylpropanolamine hydrochloride as a model drug. This study provides insights into the potential of amidantel hydrochloride in drug delivery systems, where it could be covalently linked to other pharmaceutical agents (Zhu, Kumar, & Banker, 2001).
Kulke et al. (2012) assessed the efficacy of derivatives of cyclooctadepsipeptides and aminophenylamidines, including amidantel, against various parasitic larvae. This research highlights amidantel hydrochloride's potential use in treating soil-transmitted helminthiases (Kulke et al., 2012).
Nanotechnology and Sensor Development
Etezadi et al. (2017) discussed the development of a mid-infrared nanoantenna-array sensor for detecting protein secondary structure changes. Amidantel hydrochloride's potential in sensor technology could be explored, especially in detecting biomolecular interactions (Etezadi et al., 2017).
Zhao et al. (2006) researched the binding of amiloride, a compound structurally related to amidantel hydrochloride, to DNA. This suggests that amidantel hydrochloride could potentially be used in genomic research and DNA interaction studies (Zhao et al., 2006).
Environmental and Industrial Applications
Sfynia et al. (2020) explored the formation of disinfection by-products from the chlorination of amides, including amidantel hydrochloride. This research could inform environmental and industrial applications regarding the safe handling and disposal of amidantel hydrochloride (Sfynia et al., 2020).
García-Álvarez et al. (2013) reviewed metal-catalyzed synthetic approaches of amides in an environmentally friendly aqueous medium. This highlights the potential application of amidantel hydrochloride in green chemistry and sustainable industrial processes (García-Álvarez, Crochet, & Cadierno, 2013).
Eigenschaften
CAS-Nummer |
69884-15-7 |
|---|---|
Molekularformel |
C13H20ClN3O2 |
Molekulargewicht |
285.77 |
IUPAC-Name |
1-[4-[(2-methoxyacetyl)amino]anilino]ethenyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-10(16(2)3)14-11-5-7-12(8-6-11)15-13(17)9-18-4;/h5-8,14H,1,9H2,2-4H3,(H,15,17);1H |
InChI-Schlüssel |
FMCZRVAXIJNEDS-KMZJGFRYSA-N |
SMILES |
C[NH+](C)C(=C)NC1=CC=C(C=C1)NC(=O)COC.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BAY d 8815; BAY-d 8815; Amidantel hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




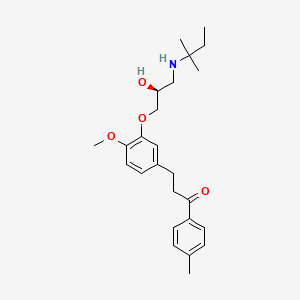


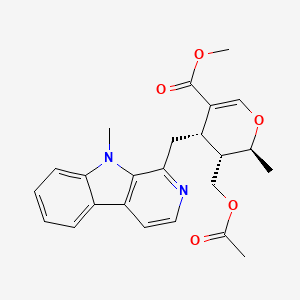
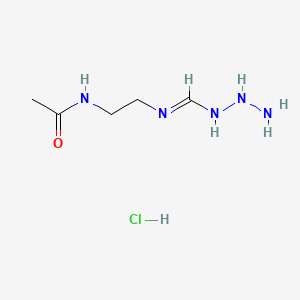
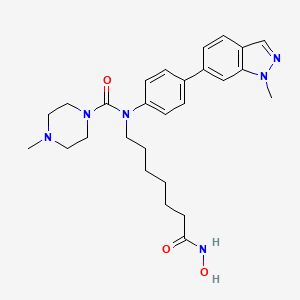
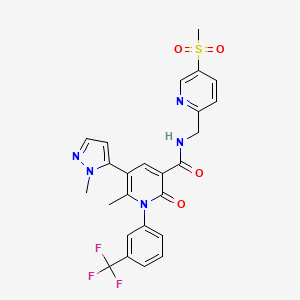

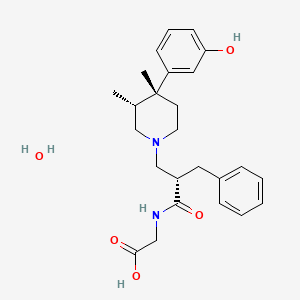


![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)